2-(Difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole
Overview
Description
2-(Difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole is a compound of significant interest in the fields of medicinal and agricultural chemistry. The incorporation of the difluoromethyl group into the pyridine ring enhances the compound’s biological and physiological activity, making it a valuable candidate for various applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole typically involves the difluoromethylation of pyridine derivatives. One common method is the radical process using oxazino pyridine intermediates, which are easily accessed from pyridines. The reaction conditions often involve mild temperatures and the use of specific catalysts to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale difluoromethylation processes. These methods are designed to be efficient and cost-effective, utilizing advanced catalytic systems and optimized reaction conditions to produce the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
2-(Difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, it acts as a selective inhibitor of histone deacetylase 6 (HDAC6), a key enzyme involved in various cellular processes. The compound binds to the active site of HDAC6, leading to its inhibition and subsequent modulation of cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated pyridines and oxadiazoles, such as:
- 5-(Difluoromethyl)-1,3,4-oxadiazole derivatives
- Difluoromethylated pyridine analogs
Uniqueness
What sets 2-(Difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole apart is its unique combination of the difluoromethyl group and the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(difluoromethyl)-5-(6-methylpyridin-3-yl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N3O/c1-5-2-3-6(4-12-5)8-13-14-9(15-8)7(10)11/h2-4,7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUWFSYPLJSNJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NN=C(O2)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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